Kinase Substrate Affinity: KDG Exhibits ~2.2x Lower Km than 2-Keto-D-gluconate (KG) for KGUK
In a direct head-to-head comparison using purified 2-ketogluconate kinase (KGUK) from Cupriavidus necator, 2-Keto-3-deoxygluconate (KDG) demonstrated a higher apparent affinity than its non-deoxy analog, 2-keto-D-gluconate (KG). [1]
| Evidence Dimension | Apparent Michaelis-Menten constant (Km) |
|---|---|
| Target Compound Data | Km = 0.39 ± 0.03 mM for KDG |
| Comparator Or Baseline | Km = 0.85 ± 0.07 mM for 2-keto-D-gluconate (KG) |
| Quantified Difference | KDG has a 2.2-fold lower Km value, indicating higher enzyme affinity. |
| Conditions | Assay with 1.5 μg/mL purified KGUK, 1.25 mM ATP, 5 mM Mg2+, 25°C, pH not explicitly stated but typical for kinase assays. |
Why This Matters
This data demonstrates that KDG is the preferred substrate over KG for this specific kinase, making it the necessary compound for accurate kinetic studies of KGUK and for metabolic engineering efforts aimed at this pathway node.
- [1] Watanabe, S., et al. (2019). 2-Ketogluconate Kinase from Cupriavidus necator H16: Purification, Characterization, and Exploration of Its Substrate Specificity. Molecules, 24(13), 2393. Figure 2B. View Source
